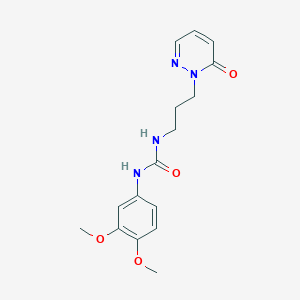
1-(3,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea, also known as DPUP, is a chemical compound that has been widely studied for its potential use in scientific research. DPUP has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Wissenschaftliche Forschungsanwendungen
Electron Transfer and Hydrogen Bonding
One study discusses the electron transfer across multiple hydrogen bonds in vinyl ruthenium and osmium complexes featuring urea ligands. It examines the dimerization of these complexes through a quadruply hydrogen-bonding motif, which is not supportive of electron transfer due to the non-contribution of hydrogen-bonding functionalities to the occupied frontier levels (Pichlmaier, Winter, Zabel, & Záliš, 2009).
Corrosion Inhibition
Another study explores the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in 1 N HCl. It demonstrates that these derivatives are efficient corrosion inhibitors, highlighting the adsorption of molecules on the steel surface through active centers contained in the molecules (Mistry, Patel, Patel, & Jauhari, 2011).
Synthesis and Complex-Forming Tendency
The synthesis and iron(III) complex-forming tendency of 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone are described, offering insights into their potential for forming complexes with iron, although with less stability compared to natural ferrioxamine B (Ohkanda, Tokumitsu, Mitsuhashi, & Katoh, 1993).
Oxidase Activity
Research on 2,6-dimethoxyphenol oxidase activity by various microbial blue multicopper proteins, including those from bacteria and fungi, shows potential applications in studying the functions of these proteins in microorganisms (Solano, Lucas-Elio, López-Serrano, Fernández, & Sánchez-Amat, 2001).
Anion Coordination Chemistry
A study on the anion coordination chemistry of protonated urea-based ligands highlights their interaction with inorganic oxo-acids, revealing diverse hydrogen bond motifs and providing insights into the structural aspects of these complexes (Wu, Huang, Xia, Yang, & Janiak, 2007).
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-23-13-7-6-12(11-14(13)24-2)19-16(22)17-8-4-10-20-15(21)5-3-9-18-20/h3,5-7,9,11H,4,8,10H2,1-2H3,(H2,17,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLDTNFZNJYOCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2390777.png)


![N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide](/img/structure/B2390783.png)
![[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2390784.png)
![N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390786.png)


![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2390791.png)
![N-tert-butyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390792.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2390794.png)
![3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B2390796.png)